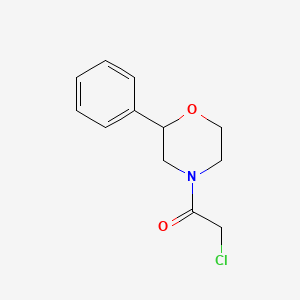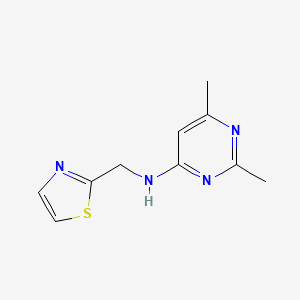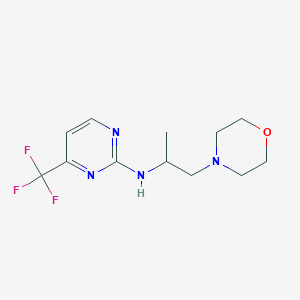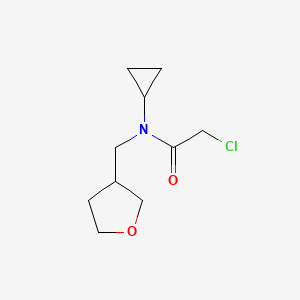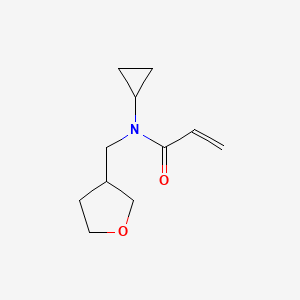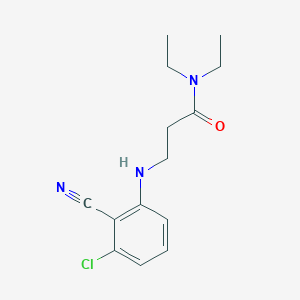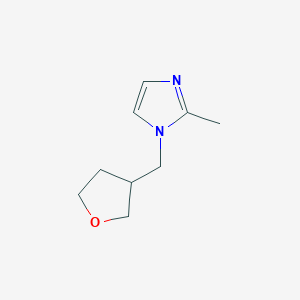
2-Methyl-1-(oxolan-3-ylmethyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(oxolan-3-ylmethyl)imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is synthesized through a multi-step process that involves the reaction of oxolane with imidazole in the presence of a catalyst. In
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(oxolan-3-ylmethyl)imidazole is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and signaling pathways. Specifically, 2-Methyl-1-(oxolan-3-ylmethyl)imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Methyl-1-(oxolan-3-ylmethyl)imidazole has several biochemical and physiological effects. One of the most notable effects of this compound is its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Methyl-1-(oxolan-3-ylmethyl)imidazole has been shown to have anti-cancer properties, which may be due to its ability to inhibit the activity of COX-2 and other enzymes involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-1-(oxolan-3-ylmethyl)imidazole in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
One of the main limitations of using 2-Methyl-1-(oxolan-3-ylmethyl)imidazole in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1-(oxolan-3-ylmethyl)imidazole. One area of research that is currently being explored is the development of new drugs based on this compound. Additionally, there is ongoing research into the potential use of this compound as an antimicrobial agent. Finally, there is ongoing research into the mechanism of action of this compound, which could provide important insights into its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-Methyl-1-(oxolan-3-ylmethyl)imidazole involves the reaction of oxolane with imidazole in the presence of a catalyst. The first step in the synthesis process involves the reaction of oxolane with imidazole in the presence of a strong acid catalyst. This reaction results in the formation of a cyclic intermediate that is then converted into 2-Methyl-1-(oxolan-3-ylmethyl)imidazole through a series of steps that involve the addition of various reagents.
Aplicaciones Científicas De Investigación
2-Methyl-1-(oxolan-3-ylmethyl)imidazole has several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. Additionally, 2-Methyl-1-(oxolan-3-ylmethyl)imidazole has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Propiedades
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-10-3-4-11(8)6-9-2-5-12-7-9/h3-4,9H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUQMRMOVYZAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(oxolan-3-ylmethyl)imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

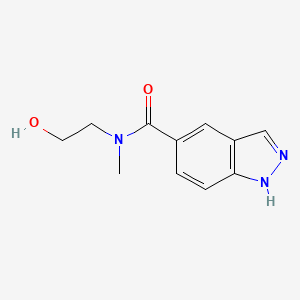
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)
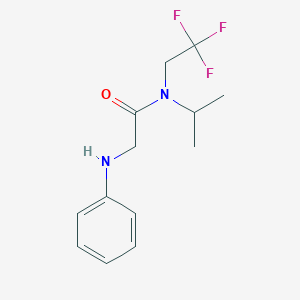
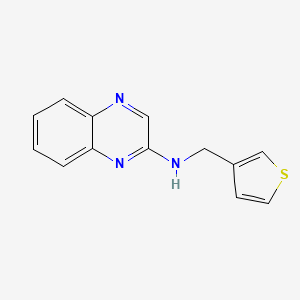
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
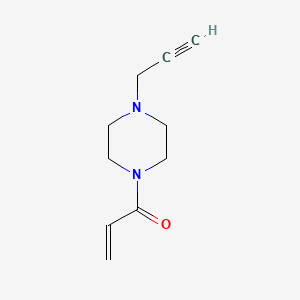
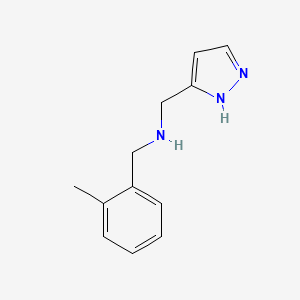
![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)
